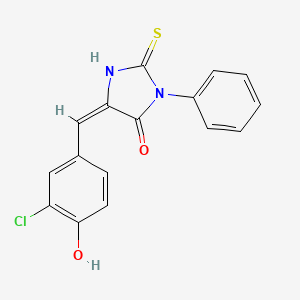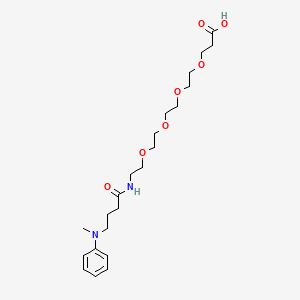
Dimethylanaline-PEG4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylanaline-PEG4-acid is a compound that features a carboxylic acid and a methylaniline group. It is a short polyethylene glycol (PEG) linker, which is often used in various chemical and biological applications due to its unique properties. The compound has a molecular formula of C22H36N2O7 and a molecular weight of 440.5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylanaline-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the PEG linker and the methylaniline group. The synthetic route typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as methanol or ethylene glycol, under controlled conditions.
Introduction of Methylaniline Group: The methylaniline group is introduced by reacting the PEG linker with N-methylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the intermediate product with a suitable carboxylating agent, such as succinic anhydride or glutaric anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Flow Synthesis: The reactants are continuously fed into a reactor, where the reactions take place under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylanaline-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The methylaniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The methylaniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols or aldehydes (reduction), and substituted methylaniline derivatives (substitution).
Aplicaciones Científicas De Investigación
Dimethylanaline-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including polymers, dendrimers, and conjugates.
Biology: It is used in the modification of biomolecules, such as proteins, peptides, and nucleic acids, to improve their solubility, stability, and bioavailability.
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Dimethylanaline-PEG4-acid involves its ability to modify the properties of biomolecules and other compounds through PEGylation. PEGylation refers to the covalent attachment of PEG chains to molecules, which can improve their solubility, stability, and bioavailability. The methylaniline group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form amide bonds with amines, allowing for the conjugation of the compound to various biomolecules.
Comparación Con Compuestos Similares
Dimethylanaline-PEG4-acid can be compared with other similar compounds, such as:
Dimethylanaline-PEG2-acid: This compound has a shorter PEG linker, which may result in different solubility and stability properties.
Dimethylanaline-PEG6-acid: This compound has a longer PEG linker, which may enhance its solubility and stability compared to this compound.
Methylaniline-PEG4-acid: This compound lacks the second methyl group on the aniline, which may affect its reactivity and interaction with molecular targets.
This compound is unique due to its specific combination of functional groups and PEG linker length, which provides a balance of solubility, stability, and reactivity for various applications.
Propiedades
Fórmula molecular |
C22H36N2O7 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27) |
Clave InChI |
VIYAUCXSYISJRB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)

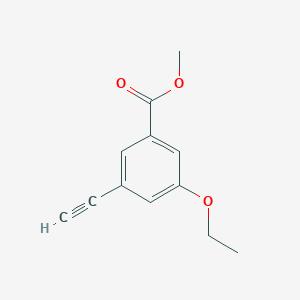
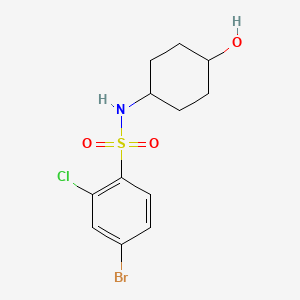
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

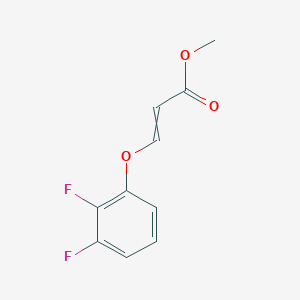

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

